C7H14N2O2S3
Description
C₇H₁₄N₂O₂S₃ is a sulfur-rich heterocyclic compound characterized by a molecular weight of 254.4 g/mol. Its structure likely incorporates thioamide (-C=S), sulfonyl (-SO₂), or thioether (-S-) functional groups, inferred from its stoichiometry and comparison to analogous compounds .
Properties
Molecular Formula |
C7H14N2O2S3 |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]ethylcarbamodithioic acid |
InChI |
InChI=1S/C7H14N2O2S3/c10-14(11)4-1-6(5-14)8-2-3-9-7(12)13/h6,8H,1-5H2,(H2,9,12,13) |
InChI Key |
LFUNFJCDVVXHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCNC(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide typically involves the reaction of 1,3-dithiolane with 3-azetidinesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide , and a solvent, such as dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield thiols or amines.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide , potassium permanganate , sodium borohydride , and lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides , sulfones , thiols , and amines . These products have various applications in different fields of research and industry .
Scientific Research Applications
N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth .
The molecular targets of the compound include proteins and enzymes involved in critical biological pathways. By binding to these targets, the compound can modulate their activity and affect various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key compounds for comparison include:
- Functional Groups: C₇H₁₄N₂O₂S₃’s sulfur groups contrast with C₁₆H₁₇N₇OS’s aromatic thioamide and C₉H₁₉ClN₂O₂’s chloroalkyl chain. The absence of aromatic rings in C₇H₁₄N₂O₂S₃ distinguishes it from C₁₆H₁₇N₇OS, which exhibits π-π stacking interactions critical for crystallinity .
Physicochemical Properties
Solubility :
Thermal Stability :
- Sulfur-containing compounds like C₇H₁₄N₂O₂S₃ are prone to decomposition at elevated temperatures (>150°C) due to S-S bond cleavage, whereas C₉H₁₉ClN₂O₂’s Boc-protected amine enhances thermal resilience up to 200°C .
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